Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether
CAS No.:
Cat. No.: VC17562281
Molecular Formula: C70H84Co2F6N4O20S2
Molecular Weight: 1597.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C70H84Co2F6N4O20S2 |
|---|---|
| Molecular Weight | 1597.4 g/mol |
| IUPAC Name | cobalt(3+);14,28,43,57-tetratert-butyl-18,24,47,53-tetraoxo-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-13,29,42,58-tetrolate;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/q;;;2*+3/p-6 |
| Standard InChI Key | SIAQWINTZTZEOS-UHFFFAOYSA-H |
| Canonical SMILES | CC(C)(C)C1=CC2=CC(=C1[O-])C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)[O-])C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)[O-])C(C)(C)C)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Co+3].[Co+3] |
Introduction
Structural and Electronic Properties
Ligand Architecture and Coordination Geometry
The ligand system in this compound is derived from the condensation of (1R,2R)-(+)-1,2-cyclohexanediamine with 3,3-di-tert-butylsalicylaldehyde, forming a tetradentate N<sub>2</sub>O<sub>2</sub> Schiff base ligand. The cobalt(III) center resides in a distorted octahedral geometry, coordinated by two imine nitrogen atoms and two phenolate oxygen atoms from the salicylidene moieties. The remaining coordination sites are occupied by the ether oxygen atoms from the 5,5-bis(2-carboxyethyl)ether substituent, creating a rigid macrocyclic framework. The tert-butyl groups at the 3-positions of the salicylidene ligands introduce steric bulk, which stabilizes the complex against ligand substitution reactions .
Electronic Configuration and Redox Behavior
Cobalt(III) in this complex adopts a low-spin d<sup>6</sup> configuration, with the strong-field ligands inducing a large crystal field splitting energy. Cyclic voltammetry studies of analogous cobalt(III) salen complexes reveal a quasi-reversible Co<sup>III</sup>/Co<sup>II</sup> redox couple at approximately −0.45 V vs. Ag/AgCl in acetonitrile . The triflate counterion, being weakly coordinating, minimizes electronic interference, allowing the cobalt center to participate in electron-transfer processes.
Synthesis and Purification
Ligand Preparation
The synthesis begins with the condensation of (1R,2R)-(+)-1,2-cyclohexanediamine and 3,3-di-tert-butylsalicylaldehyde in ethanol under reflux. This reaction proceeds via a Schiff base mechanism, yielding the bis(salicylidene) ligand as a yellow crystalline solid. Chirality is preserved through strict control of reaction conditions, including inert atmosphere and anhydrous solvents .
Complexation with Cobalt(III) Triflate
The ligand is subsequently reacted with cobalt(III) triflate in acetonitrile at 60°C for 12 hours. The reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) yields the pure complex as a deep green powder.
Table 1: Synthetic Conditions for Key Intermediates
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ligand synthesis | Ethanol, reflux, 24 h | 78 |
| Complexation | Co(OTf)<sub>3</sub>, CH<sub>3</sub>CN, 60°C | 65 |
| Purification | Column chromatography (CH<sub>2</sub>Cl<sub>2</sub>/MeOH) | 92 |
Comparative Analysis with Related Cobalt Complexes
Catalytic Efficiency in Multi-Component Reactions
While direct data for this compound are unavailable, cobalt tetra-2,3-pyridiniumporphyrazinato complexes have demonstrated high efficacy in synthesizing bicyclic ortho-aminocarbonitriles and pyridine derivatives . The table below extrapolates potential performance metrics based on structural similarities:
Table 2: Hypothetical Catalytic Performance Comparison
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